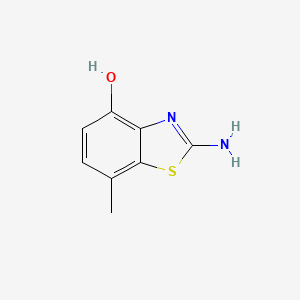

2-Amino-7-methyl-1,3-benzothiazol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-methyl-1,3-benzothiazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-4-2-3-5(11)6-7(4)12-8(9)10-6/h2-3,11H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQRRTGEBXOWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)O)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323296 | |

| Record name | 2-amino-7-methyl-1,3-benzothiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-04-7 | |

| Record name | NSC403537 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-7-methyl-1,3-benzothiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Chemical Transformations of the 2 Amino 7 Methyl 1,3 Benzothiazol 4 Ol Scaffold

Modifications at the 2-Amino Position

The exocyclic 2-amino group is a primary site for derivatization, readily undergoing reactions typical of primary aromatic amines.

The condensation of the 2-amino group of benzothiazole (B30560) derivatives with various aromatic aldehydes and ketones is a common method for synthesizing Schiff bases (imines). cibtech.org This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid, such as glacial acetic acid. guilan.ac.ir The resulting azomethine (-C=N-) linkage is a valuable synthon for the subsequent synthesis of other heterocyclic systems, such as azetidinones and thiazolidinones. tandfonline.comuokerbala.edu.iq For instance, various substituted 2-aminobenzothiazoles have been condensed with aldehydes like o-vanillin to produce Schiff bases with potential antioxidant activity. jocpr.com

| 2-Aminobenzothiazole (B30445) Derivative | Aldehyde/Ketone | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminobenzothiazole | Aromatic Aldehydes | Ethanol, Glacial Acetic Acid, Reflux | Schiff Base | guilan.ac.ir |

| 2-Aminobenzothiazole | 4-Methylacetophenone | Aqueous Ethanol | Schiff Base Ligand | cibtech.org |

| 2-Aminobenzothiazole | Benzaldehyde | Ethanolic Sodium Acetate (B1210297), Reflux | N-(phenylmethylidene)benzo[d]thiazol-2-amine | tandfonline.com |

| 2-Amino-6-methylbenzothiazole | o-Vanillin | Ethanol, Piperidine, Reflux | Schiff Base | jocpr.com |

The 2-amino group can be readily acylated using various reagents, including acid chlorides, anhydrides, and carboxylic acids. umpr.ac.idnih.gov A common transformation involves reacting 2-aminobenzothiazole with chloroacetyl chloride in a dry solvent like benzene (B151609) with a base such as triethylamine (B128534) to yield N-(1,3-benzothiazol-2-yl)-2-chloroacetamide. This acylated product is a key intermediate for further heterocyclic synthesis. nih.gov Acetic acid itself can also serve as an acetylating agent under reflux conditions. umpr.ac.id Furthermore, amides can be formed by reacting the amino group with carboxylic acids after their conversion to more reactive acyl chlorides using thionyl chloride. nih.gov

| 2-Aminobenzothiazole Derivative | Acylating Agent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminobenzothiazole | Acetic Acid / Triethyl orthoformate / Sodium azide | Reflux | N-(benzo[d]thiazol-2-yl)acetamide | umpr.ac.id |

| 2-Aminobenzothiazole | Chloroacetyl chloride | Dry Benzene, Triethylamine | (1'-chloroacetyl)-2-aminobenzothiazole | |

| 2-Aminobenzothiazole | Succinic anhydride (B1165640) / Phthalic anhydride | Glacial Acetic Acid | Carboxylic acid derivatives | researchgate.net |

| 2-Aminobenzothiazole | 3-(4-Methoxyphenyl)propanoic acid (via acyl chloride) | CH2Cl2, Et3N | N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide | nih.gov |

The alkylation of 2-aminobenzothiazole presents interesting regioselectivity. While alkylation of the exocyclic amino group can be achieved, for example using benzylic alcohols, a significant body of research has focused on reactions with α-haloketones. rsc.org Specifically, the reaction with α-iodoketones in acetone, without any base or catalyst, proceeds via alkylation of the endocyclic nitrogen atom (N-3). mdpi.comresearchgate.net This forms a 2-amino-1,3-benzothiazolium iodide intermediate, which can be isolated or undergo subsequent intramolecular dehydrative cyclization to form fused imidazo[2,1-b] nih.govumpr.ac.idbenzothiazole systems. mdpi.comresearchgate.net Reactions with α-chloro or α-bromoketones are also possible but typically proceed more slowly and require heat. mdpi.com

| Reactant | α-Iodoketone | Conditions | Initial Product | Reference |

|---|---|---|---|---|

| 2-Amino-1,3-benzothiazole | Iodoacetone | Acetone, Room Temperature | 2-Amino-3-(2-oxopropyl)-1,3-benzothiazol-3-ium iodide | mdpi.com |

| 2-Amino-1,3-benzothiazole | 2-Iodo-1-phenylethan-1-one | Acetone, Room Temperature | 2-Amino-3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-3-ium iodide | mdpi.com |

| 2-Amino-1,3-benzothiazole | 2-Iodo-1-(thiophen-2-yl)ethan-1-one | Acetone, Room Temperature | 2-Amino-3-(2-oxo-2-(thiophen-2-yl)ethyl)-1,3-benzothiazol-3-ium iodide | mdpi.com |

Modern cross-coupling reactions provide powerful tools for extending the molecular framework of 2-aminobenzothiazoles. The Chan-Lam C-N coupling reaction, for instance, has been successfully applied to couple 2-aminobenzothiazoles with a broad range of substituted phenylboronic acids. rsc.org This copper-catalyzed reaction, often using Cu(OAc)₂ with a ligand like 1,10-phenanthroline, proceeds at room temperature to afford N-arylated products. rsc.org

In a different approach, a copper(I)-catalyzed oxidative coupling between 2-aminobenzothiazole and terminal alkynes has been shown to result in an unusual ring-opening of the benzothiazole, followed by coupling and intramolecular cyclization to yield substituted benzo[b] guilan.ac.irumpr.ac.idthiazine-4-carbonitriles. acs.org Additionally, multistep sequences starting with the acylation of the 2-amino group, followed by reaction with various N-heterocycles like piperazine, have been used to create large series of compounds with extended heterocyclic systems. nih.gov

Transformations Involving the 4-Hydroxyl Group and the 7-Methyl Group

The reviewed scientific literature does not provide specific examples of derivatization or chemical transformations focusing on the 4-hydroxyl or 7-methyl groups of the 2-Amino-7-methyl-1,3-benzothiazol-4-ol scaffold. Research has predominantly centered on the high reactivity of the 2-amino group and the thiazole (B1198619) ring nitrogen for synthetic modifications.

Synthesis of Fused Heterocyclic Systems from 2-Aminobenzothiazole Precursors

A primary application of 2-aminobenzothiazole derivatization is the synthesis of fused polycyclic systems. rsc.orgnih.gov Both nitrogen atoms of the amidine system within the 2-aminobenzothiazole core can be involved in annulation reactions with electrophiles. mdpi.com

A prominent route to fused systems is the reaction with α-haloketones. As detailed in section 3.1.3, N-alkylation at the endocyclic nitrogen followed by intramolecular cyclization is a robust method to synthesize imidazo[2,1-b] nih.govumpr.ac.idbenzothiazole derivatives. mdpi.comresearchgate.netnih.gov This cyclization can occur upon heating the intermediate benzothiazolium salt. mdpi.com

Multicomponent reactions offer another efficient pathway. For example, the reaction of a 2-aminobenzothiazole derivative, indole-3-carbaldehyde, and an aryl isocyanide in the presence of an acid catalyst like P₂O₅/SiO₂ yields 3-aminoimidazo[2,1-b] nih.govumpr.ac.idbenzothiazoles. mdpi.comnih.gov

Furthermore, derivatization of the 2-amino group provides intermediates for subsequent cyclizations. The N-acylated intermediate, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, can be reacted with thiourea (B124793) to form a new thiazole ring. nih.gov Similarly, reaction of the corresponding hydrazide with aldehydes and then thioglycolic acid leads to the formation of thiazolidinone rings attached to the benzothiazole core.

Formation of Thiazolidinone Derivatives

The synthesis of 4-thiazolidinone (B1220212) derivatives attached to the 2-aminobenzothiazole scaffold is a well-established transformation. This process typically involves a two-step sequence starting from a suitably functionalized 2-aminobenzothiazole.

A common synthetic route begins with the creation of an intermediate that can react with thioglycolic acid. For instance, using a starting material like 2-amino-6-methylbenzothiazole, a multi-step synthesis can be employed. nih.govmdpi.comresearchgate.net First, an Ullmann condensation can be performed with a compound like 2-chloronicotinic acid to form an N-aryl bond. The resulting carboxylic acid is then converted to a hydrazide via treatment with thionyl chloride followed by hydrazine (B178648) hydrate. nih.govresearchgate.net This hydrazide is subsequently condensed with various aromatic aldehydes to produce Schiff bases (specifically, nicotinohydrazones). nih.govresearchgate.net

The final cyclization step involves refluxing these Schiff base intermediates with thioglycolic acid (mercaptoacetic acid) in a solvent such as 1,4-dioxane, often with a catalyst like anhydrous zinc chloride. nih.govresearchgate.net This reaction proceeds via nucleophilic attack of the thiol group on the imine carbon of the Schiff base, followed by intramolecular cyclization and dehydration to form the 4-thiazolidinone ring. This yields complex molecules where the 2-aminobenzothiazole moiety is linked to a 4-thiazolidinone ring through a carboxamide bridge. nih.govresearchgate.net

Table 1: Synthesis of 4-Thiazolidinone Derivatives from 2-Amino-6-methylbenzothiazole Intermediates This table is based on the synthesis starting from 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]nicotinohydrazide condensed with various aldehydes. nih.govresearchgate.net

| Starting Schiff Base Aldehyde | Reagent | Solvent | Conditions | Product |

| Benzaldehyde | Thioglycolic acid | 1,4-Dioxane | Reflux, 12-14 h | 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]nicotinamide |

| 4-Chlorobenzaldehyde | Thioglycolic acid | 1,4-Dioxane | Reflux, 12-14 h | 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamide |

| 4-Methoxybenzaldehyde | Thioglycolic acid | 1,4-Dioxane | Reflux, 12-14 h | 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamide |

| Furan-2-carbaldehyde | Thioglycolic acid | 1,4-Dioxane | Reflux, 12-14 h | 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamide |

Cyclization to Form Pyrimidine (B1678525) and Thiazine (B8601807) Derivatives

The 2-aminobenzothiazole core can be effectively used to construct fused pyrimidine and thiazine ring systems, leading to compounds like pyrimido[2,1-b]benzothiazoles.

Pyrimidine Derivatives: The synthesis of pyrimido[2,1-b]benzothiazole derivatives is often achieved through one-pot, three-component reactions. scirp.orgresearchgate.net This method, a variation of the Biginelli reaction, typically involves the condensation of a 2-aminobenzothiazole derivative, an aldehyde (aromatic or heterocyclic), and an active methylene (B1212753) compound such as a β-ketoester (e.g., ethyl acetoacetate) or a β-diketone. scirp.orgtandfonline.comsemanticscholar.org The reaction can be performed under solvent-free conditions or catalyzed by various acids. scirp.orgresearchgate.net The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and the β-ketoester, followed by a Michael addition of the 2-amino group of the benzothiazole to the resulting α,β-unsaturated intermediate. researchgate.net Subsequent intramolecular cyclization and dehydration yield the final fused 4H-pyrimido[2,1-b]benzothiazole structure. scirp.orgresearchgate.net

Thiazine Derivatives: Thiazine derivatives can also be synthesized from 2-aminobenzothiazole precursors. One common method involves the initial synthesis of chalcones by condensing a functionalized benzothiazole with an acetophenone (B1666503) derivative. uokerbala.edu.iq These chalcones then serve as intermediates for building the thiazine ring. The cyclization is accomplished by reacting the chalcone (B49325) with a reagent like thiourea in the presence of a base, which leads to the formation of 1,3-thiazine derivatives. uokerbala.edu.iq Another pathway involves the reaction of 2-aminothiophenol (B119425) with α-bromopropenone derivatives to form 1,4-thiazines. mdpi.com

Table 2: Examples of Three-Component Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives scirp.orgresearchgate.net

| Aldehyde | Active Methylene Compound | Conditions | Product |

| Benzaldehyde | Ethyl acetoacetate | Solvent-free, 60°C | Ethyl 2-methyl-4-phenyl-4H-pyrimido[2,1-b]benzothiazole-3-carboxylate |

| 4-Chlorobenzaldehyde | Acetylacetone | Solvent-free, 60°C | 3-Acetyl-2-methyl-4-(4-chlorophenyl)-4H-pyrimido[2,1-b]benzothiazole |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Solvent-free, 60°C | Ethyl 2-methyl-4-(4-nitrophenyl)-4H-pyrimido[2,1-b]benzothiazole-3-carboxylate |

| Pyridine-2-aldehyde | Ethyl acetoacetate | PdCl₂, microwave | Ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo researchgate.netnih.govthiazolo[3,2-a]pyrimidine-3-carboxylate |

Synthesis of Imidazo[2,1-b]benzothiazolium Salts

The construction of the imidazo[2,1-b]benzothiazole (B1198073) ring system is a key transformation of the 2-aminobenzothiazole scaffold. A prevalent method for this synthesis involves the reaction of 2-aminobenzothiazole with α-haloketones, such as various substituted phenacyl bromides. researchgate.net

The reaction proceeds in two stages. First, the nucleophilic exocyclic amino group of 2-aminobenzothiazole attacks the electrophilic carbon of the α-haloketone, leading to an N-alkylated intermediate. researchgate.net This intermediate is often isolated and then subjected to cyclization conditions, typically by heating in a high-boiling point solvent like methoxyethanol, sometimes with the addition of an acid catalyst, to facilitate intramolecular dehydration and form the fused imidazole (B134444) ring. researchgate.netnih.gov A microwave-assisted, catalyst-free method in an aqueous medium has also been developed for this transformation, offering an environmentally benign alternative. nih.gov

Once formed, the imidazo[2,1-b]benzothiazole core can undergo further functionalization. For example, it is susceptible to electrophilic substitution reactions like the Vilsmeier-Haack reaction. ijpcbs.commychemblog.com This reaction, using a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide), introduces a formyl group onto the electron-rich imidazole ring, providing a handle for further synthetic modifications. mychemblog.comresearchgate.net

Table 3: Synthesis of 2-Phenyl-Substituted Imidazo[2,1-b]benzothiazoles researchgate.net

| Starting 2-Aminobenzothiazole | α-Haloketone | Conditions | Product |

| 2-Aminobenzothiazole | 2-Bromoacetophenone (B140003) | Reflux in methyl ethyl ketone, then cyclization | 2-Phenylimidazo[2,1-b]benzothiazole |

| 2-Aminobenzothiazole | 2-Bromo-1-(4-chlorophenyl)ethanone | Reflux in methyl ethyl ketone, then cyclization | 2-(4-Chlorophenyl)imidazo[2,1-b]benzothiazole |

| 2-Aminobenzothiazole | 2-Bromo-1-(4-bromophenyl)ethanone | Reflux in methyl ethyl ketone, then cyclization | 2-(4-Bromophenyl)imidazo[2,1-b]benzothiazole |

| 2-Aminobenzothiazole | 2-Bromo-1-(4-methoxyphenyl)ethanone | Reflux in methyl ethyl ketone, then cyclization | 2-(4-Methoxyphenyl)imidazo[2,1-b]benzothiazole |

Benzothiazoloquinoline and Pyrimidobenzothiazole Derivatives

The versatile reactivity of the 2-aminobenzothiazole scaffold allows for its incorporation into more complex, tetracyclic systems such as benzothiazolo[2,3-b]quinazolines and pyrimidobenzothiazoles.

Benzothiazolo[2,3-b]quinazoline Derivatives: These fused heterocyclic systems can be synthesized efficiently through a one-pot, multicomponent reaction. bohrium.com This approach involves the condensation of a 2-aminobenzothiazole derivative, an aromatic aldehyde, and a cyclic β-diketone like dimedone or 1,3-cyclohexanedione. bohrium.comthieme-connect.com The reaction is often catalyzed by an acid and can be performed in an environmentally friendly solvent such as water. bohrium.com The process combines a series of reactions including Knoevenagel condensation and Michael addition, culminating in an intramolecular cyclization that forms the quinazolinone ring fused to the benzothiazole core. nih.govbohrium.com

Pyrimidobenzothiazole Derivatives: As discussed in section 3.3.2, pyrimido[2,1-b]benzothiazole derivatives are a major class of compounds derived from 2-aminobenzothiazoles. scirp.orgresearchgate.net Their synthesis is a robust and highly adaptable process, allowing for significant structural diversity by varying the aldehyde and active methylene components in the three-component reaction. tandfonline.comsemanticscholar.org This modularity has made the pyrimidobenzothiazole scaffold a frequent target in medicinal chemistry. nih.gov

Table 4: Synthesis of Benzothiazolo[2,3-b]quinazolin-1-one Derivatives bohrium.com

| 2-Aminobenzothiazole | Aromatic Aldehyde | Cyclic β-Diketone | Conditions | Product |

| 2-Aminobenzothiazole | Benzaldehyde | Dimedone | Oxalic acid, Water, Reflux | 3,3-Dimethyl-12-phenyl-2,3,4,12-tetrahydrobenzo researchgate.netnih.govthiazolo[2,3-b]quinazolin-1-one |

| 2-Aminobenzothiazole | 4-Chlorobenzaldehyde | Dimedone | Oxalic acid, Water, Reflux | 12-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,12-tetrahydrobenzo researchgate.netnih.govthiazolo[2,3-b]quinazolin-1-one |

| 2-Aminobenzothiazole | 4-Hydroxybenzaldehyde | Dimedone | Oxalic acid, Water, Reflux | 12-(4-Hydroxyphenyl)-3,3-dimethyl-2,3,4,12-tetrahydrobenzo researchgate.netnih.govthiazolo[2,3-b]quinazolin-1-one |

| 2-Aminobenzothiazole | 4-Nitrobenzaldehyde | 1,3-Cyclohexanedione | Oxalic acid, Water, Reflux | 12-(4-Nitrophenyl)-3,4,6,12-tetrahydro-2H-benzo researchgate.netnih.govthiazolo[2,3-b]quinazolin-1-one |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Amino 7 Methyl 1,3 Benzothiazol 4 Ol Derivatives

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the molecular framework, functional groups, and electronic systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide atom-specific information, allowing for a complete mapping of the carbon and proton framework.

In ¹H NMR spectra of benzothiazole (B30560) derivatives, protons on the aromatic ring typically appear as multiplets in the range of δ 7–8 ppm. The chemical shifts and coupling patterns of these protons provide crucial information about the substitution pattern on the benzene (B151609) ring. Protons of the amino group (-NH₂) often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl group protons (-CH₃) characteristically appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The carbon atom of the C=N group in the thiazole (B1198619) ring is typically observed at a downfield chemical shift, often in the range of δ 150–175 ppm. Carbons of the benzene ring fused to the thiazole moiety also have characteristic shifts that are influenced by the nature and position of substituents. For instance, in studies of various N-(1,3-benzothiazol-2-yl) benzamide (B126) derivatives, the C=N carbon was identified in the range of δ 174-176 ppm.

The analysis of various benzothiazole derivatives provides insight into expected spectral features. For example, in 2-Amino-3-(2-oxopropyl)-1,3-benzothiazol-3-ium iodide, the aromatic protons are observed between δ 7.39 and 8.05 ppm, while the amino protons appear as a broad singlet at δ 10.15 ppm. researchgate.net The corresponding aromatic carbons in this derivative are found between δ 113.81 and 138.97 ppm, with the C² carbon (adjacent to N and S) appearing at δ 169.02 ppm. researchgate.net

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Example Compound |

|---|---|---|---|

| ¹H | Aromatic C-H | 7.0 - 8.5 | N-benzothiazol-2-yl benzamide derivatives nih.gov |

| ¹H | Amino N-H | Variable (e.g., ~10.15) | 2-Amino-3-(2-oxopropyl)-1,3-benzothiazol-3-ium iodide researchgate.net |

| ¹H | Methyl C-H | ~2.5 | N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl] benzamide nih.gov |

| ¹³C | Aromatic C | 110 - 155 | N-benzothiazol-2-yl benzamide derivatives nih.gov |

| ¹³C | C=N (Thiazole ring) | 150 - 176 | N-benzothiazol-2-yl benzamide derivatives nih.gov |

| ¹³C | Methyl C | ~18 | N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl] benzamide nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For 2-amino-7-methyl-1,3-benzothiazol-4-ol derivatives, the IR spectrum provides clear signatures for key functional groups. The N-H stretching vibrations of the primary amino group are typically observed as one or two sharp bands in the region of 3300–3500 cm⁻¹. The O-H stretching of the hydroxyl group is expected to appear as a broad band in a similar region, often around 3200–3600 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the C-H stretching of the methyl group is found just below 3000 cm⁻¹.

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information. The C=N stretching vibration of the thiazole ring is a characteristic band, often appearing around 1500–1650 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450–1600 cm⁻¹ range. The C-S stretching vibration, characteristic of the thiazole ring, can be found in the 600–800 cm⁻¹ region. For instance, studies on N-benzothiazol-2-yl benzamide derivatives show characteristic C=N stretching bands around 1464 cm⁻¹ and C-S stretching near 665 cm⁻¹. nih.gov

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Example Compound |

|---|---|---|---|

| N-H Stretch | Amino (-NH₂) | 3300 - 3500 | N-benzothiazol-2-yl benzamide derivatives nih.gov |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 (broad) | (Expected for parent compound) |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | 2-[2-(4-Bromobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl] benzamide nih.gov |

| C=N Stretch | Thiazole Ring | 1500 - 1650 | N-benzothiazol-2-yl benzamide derivatives nih.gov |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | N-benzothiazol-2-yl benzamide derivatives nih.gov |

| C-S Stretch | Thiazole Ring | 600 - 800 | N-benzothiazol-2-yl benzamide derivatives nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzothiazole ring system is a chromophore that absorbs UV radiation, leading to characteristic absorption maxima (λmax). The position and intensity of these absorptions are sensitive to the substitution pattern on the ring and the solvent used.

Typically, benzothiazole derivatives exhibit multiple absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions within the fused aromatic system. For example, the UV spectrum of 2-Methyl-1H-imidazo[2,1-b] nih.govbenzothiazol-4-ium triiodide, a related fused heterocyclic system, shows absorption maxima (λmax) at 289 nm and 361 nm. researchgate.net The precise λmax values for derivatives of this compound would be influenced by the electronic effects of the amino, methyl, and hydroxyl substituents on the benzothiazole chromophore.

| Transition Type | Typical Wavelength Range (nm) | Example λmax (nm) | Example Compound |

|---|---|---|---|

| π → π | 200 - 400 | 289 | 2-Methyl-1H-imidazo[2,1-b] nih.govbenzothiazol-4-ium triiodide researchgate.net |

| π → π | 200 - 400 | 361 | 2-Methyl-1H-imidazo[2,1-b] nih.govbenzothiazol-4-ium triiodide researchgate.net |

| n → π* | > 300 | (Generally weaker intensity) | General Benzothiazole Derivatives |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision, which allows for the calculation of the elemental formula. Techniques like electrospray ionization (ESI) are commonly used to gently ionize the molecule, often yielding a prominent protonated molecular ion peak [M+H]⁺. For example, in the characterization of certain thiazolidine (B150603) derivatives of 2-aminobenzothiazole (B30445), the molecular ion peak (M+) was clearly identified, confirming the molecular weight of the synthesized compound. Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions, which can help to piece together the molecular structure.

| Ion Type | Information Provided | Example m/z | Example Compound |

|---|---|---|---|

| Molecular Ion [M]⁺ or [M+H]⁺ | Confirms molecular weight | 222 (M+) | (1'-hydrazinoacetyl)-2-aminobenzothiazole |

| Fragment Ions | Provides structural information | 191, 177, 149, 134 | (1'-hydrazinoacetyl)-2-aminobenzothiazole |

X-ray Crystallography for Solid-State Structure Analysis

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise coordinates of each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

For benzothiazole derivatives, X-ray crystallography can confirm the planarity of the fused ring system and determine the conformation of substituents. It is also the definitive method for analyzing intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the solid state. For example, the crystal structure of 2-amino-4-methylbenzothiazole (B75042) revealed that the molecules are stabilized by intermolecular N—H⋯N and N—H⋯S hydrogen bonds, leading to a bilayer packing arrangement. In another study, the X-ray crystallographic data for N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates were crucial for their definitive structural establishment. This level of detail is critical for understanding structure-property relationships and for computational modeling studies.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis – TGA)

Thermal analysis techniques are used to study the effect of heat on a material. Thermogravimetric Analysis (TGA) is a key method for determining the thermal stability of a compound. In a TGA experiment, the mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled heating program in a specific atmosphere (e.g., nitrogen or air).

The resulting TGA curve provides information about the decomposition temperatures, the presence of residual solvent or water, and the amount of residue left after decomposition. For novel benzothiazole derivatives, TGA is used to assess their stability at elevated temperatures, which is an important parameter for potential applications in materials science or for compounds that require heating during processing. For instance, TGA studies on polymers incorporating 2-aminobenzothiazole have been used to demonstrate enhanced thermal stability and char yield. nih.gov While specific TGA data for this compound derivatives is not detailed in the literature, this technique remains a standard method for characterizing the thermal properties of new chemical entities.

Fluorescence Spectroscopy for Photophysical Property Assessment

Detailed experimental research and specific photophysical data for this compound and its derivatives are not available in the reviewed scientific literature.

Computational and Theoretical Chemistry Investigations of 2 Amino 7 Methyl 1,3 Benzothiazol 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule. For 2-Amino-7-methyl-1,3-benzothiazol-4-ol, these studies provide insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. scirp.org The B3LYP hybrid functional, combined with a basis set such as 6-31G**, offers a good balance between accuracy and computational cost for organic molecules. scirp.orgresearchgate.net

DFT calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process yields precise information about bond lengths, bond angles, and dihedral angles. For this compound, these parameters are crucial for understanding the planarity of the benzothiazole (B30560) ring system and the orientation of its substituents. Theoretical calculations for related benzothiazole structures have been performed using similar levels of theory to determine their optimized geometries. researchgate.netmdpi.com

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G )** This table presents illustrative data based on typical values for similar molecular structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | S1–C2 | 1.75 |

| C2–N3 | 1.32 | |

| C4–O(H) | 1.36 | |

| C2–N(H₂) | 1.37 | |

| Bond Angle (°) | S1–C2–N3 | 114.5 |

| C7a–S1–C2 | 89.0 | |

| C5–C4–O | 119.5 |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com These molecular orbitals can be classified as bonding orbitals, which are lower in energy and concentrate electron density between atoms, and antibonding orbitals, which are higher in energy and have a node between atoms. youtube.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital to which an electron is most easily added, acting as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.commaterialsciencejournal.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a large energy gap indicates high stability and low reactivity. irjweb.com This analysis is crucial for predicting how this compound might participate in chemical reactions. From the HOMO and LUMO energy values, other global reactivity descriptors can be calculated to further quantify the molecule's reactivity. acs.orgresearchgate.net

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for this compound This table presents illustrative data based on typical values for similar benzothiazole derivatives.

| Parameter | Symbol | Predicted Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.40 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.45 |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.225 |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | -3.625 |

| Electrophilicity Index | ω = μ² / 2η | 2.95 |

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. researchgate.net This calculation provides a quantitative picture of the electron distribution and helps identify which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In this compound, the analysis of Mulliken charges can reveal the effects of the different functional groups on the electron density of the ring system. It is expected that the electronegative oxygen, nitrogen, and sulfur atoms will carry negative partial charges, while the adjacent carbon and hydrogen atoms will carry positive partial charges. This charge distribution is fundamental to understanding the molecule's dipole moment, polarizability, and potential sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 3: Predicted Mulliken Atomic Charges on Heteroatoms of this compound This table presents illustrative data showing the expected charge distribution.

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| S1 (Thiazole) | -0.15 |

| N3 (Thiazole) | -0.55 |

| N (Amino group) | -0.70 |

| O (Hydroxyl group) | -0.65 |

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on a single molecule, molecular modeling encompasses a broader range of techniques to simulate how a molecule interacts with its environment and to predict its macroscopic properties based on its structure.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net A QSAR model attempts to predict the activity of new, untested compounds based on calculated structural features, known as molecular descriptors. nih.govresearchgate.net

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with experimentally measured biological activity (e.g., enzyme inhibition, antibacterial activity) is required. researchgate.net For each molecule, a variety of molecular descriptors are calculated. These can be categorized as:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, shape indices.

Physicochemical: LogP (lipophilicity), molar refractivity, polarizability.

Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a model that correlates a selection of these descriptors with the observed biological activity. nih.govnih.gov A robust QSAR model can then be used to predict the activity of this compound and guide the design of new derivatives with potentially enhanced potency. researchgate.netnih.gov

Table 4: Examples of Molecular Descriptors for QSAR Modeling of this compound This table lists key descriptors that would be calculated for use in a QSAR study.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Physicochemical | LogP | Octanol-water partition coefficient, a measure of lipophilicity. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Topological | Wiener Index | A distance-based index related to molecular branching. |

| Quantum Chemical | HOMO Energy | Energy of the highest occupied molecular orbital. |

| Steric | Molecular Volume | The volume occupied by the molecule. |

Lack of Specific Research Data for this compound

A thorough review of available scientific literature reveals a significant gap in computational and theoretical chemistry investigations specifically focused on the compound This compound . While extensive research exists for the broader class of benzothiazoles and its various derivatives, detailed studies pertaining to the molecular shape, conformational states, spectroscopic parameters, and reaction mechanisms of this particular molecule are not presently available in published research.

Computational studies, including Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA), are powerful tools for understanding the three-dimensional structure and electrostatic properties of molecules, which are crucial for predicting their biological activity and reactivity. Similarly, conformational analysis helps in identifying the most stable spatial arrangements of a molecule and any energy barriers to rotation, which can influence its interaction with other molecules. However, no specific studies applying these methodologies to this compound could be located.

The prediction of spectroscopic parameters through theoretical calculations is a common practice to complement experimental data from techniques like NMR, IR, and UV-Vis spectroscopy. While computational studies have been performed on related compounds such as 2-amino-4-methylthiazole (B167648) mdpi.com, 2-amino-4-methylbenzothiazole (B75042) researchgate.net, and other benzothiazole derivatives scirp.orgmdpi.comresearchgate.net, these findings cannot be directly extrapolated to this compound due to differences in its chemical structure, specifically the presence and position of the methyl and hydroxyl groups.

Furthermore, theoretical investigations into reaction mechanisms, including the proposal of plausible pathways, predictions of regioselectivity and stereoselectivity, and transition state analysis, are fundamental to understanding the chemical behavior of a compound. Research in this area has been conducted for molecules like 2-methylbenzothiazole (B86508) nih.gov and 2-amino-1,3-benzothiazole mdpi.comresearchgate.net. These studies provide insights into how benzothiazole-type structures might react, for instance, through N-alkylation or oxidation nih.govmdpi.com. However, the unique electronic effects of the amino, methyl, and hydroxyl substituents on the benzothiazole core of this compound would necessitate a dedicated computational analysis to accurately determine its reaction energetics and pathways.

Structure Activity Relationship Sar Studies Applied to Benzothiazol 4 Ol Derivatives

Methodologies for Investigating Structure-Activity Relationships

A variety of computational and experimental methodologies are employed to investigate the SAR of benzothiazole (B30560) derivatives. These approaches range from qualitative assessments to sophisticated quantitative models that predict biological activity.

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design (LBDD) becomes an indispensable strategy. nih.govresearchgate.net This approach utilizes information from molecules known to interact with the target to develop a model that defines the essential structural requirements for binding and activity. researchgate.net For benzothiazole derivatives, this involves analyzing a series of active compounds to identify common structural motifs and physicochemical properties. nih.govbu.edu.eg

One common LBDD method is molecular hybridisation, which combines two or more bioactive chemical groups to create a new hybrid molecule with potentially enhanced activity. nih.gov This principle has been applied in the design of novel benzothiazole-based antitumor candidates. nih.gov The underlying assumption of LBDD is that compounds with similar structures are likely to exhibit similar biological activities. nih.gov These methods are instrumental in guiding the synthesis of new derivatives with improved pharmacological profiles. bu.edu.eg

Electronic Effects: The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron distribution within the benzothiazole ring system, affecting its reactivity and binding affinity. nih.govnih.gov For instance, studies on benzothiazole-hydrazone analogues revealed that the presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) tended to increase antibacterial activity. nih.gov Conversely, the presence of electron-withdrawing groups such as chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) was found to enhance antifungal activity. nih.gov Theoretical studies have shown that substituting an electron-withdrawing -NO2 group can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can be advantageous for charge transport properties. nih.gov

Steric Effects: The size and shape of substituents (steric properties) also play a critical role. Bulky groups can create steric hindrance that may prevent the molecule from fitting into a binding pocket, or they can provide favorable van der Waals interactions that enhance binding. The position of substitution is also crucial; for example, substitutions at the C-2 and C-6 positions of the benzothiazole scaffold have been identified as particularly important for a variety of biological activities.

A summary of how different substituents influence activity is presented below:

Table 1: Influence of Substituents on the Biological Activity of Benzothiazole Derivatives| Position of Substitution | Substituent Type | General Effect on Activity | Reference(s) |

|---|---|---|---|

| Phenyl Ring (attached to core) | Electron-Donating (-OH, -OCH3) | Increased Antibacterial Activity | nih.gov |

| Phenyl Ring (attached to core) | Electron-Withdrawing (-Cl, -NO2) | Increased Antifungal Activity | nih.gov |

| Position 2 | -OH | Decreased Reactivity, Increased Stability | scirp.org |

| Position 2 | -SCH3 | Increased Reactivity, Decreased Stability | scirp.org |

| General | Aliphatic Groups | No significant antimicrobial activity | nih.gov |

Pharmacophore modeling is a powerful ligand-based design tool that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. acs.org This model serves as a 3D template for designing or identifying new molecules with potential activity. researchgate.net

A pharmacophore model is defined by features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic sites, and aromatic rings. researchgate.net For example, a study on benzothiazole derivatives as p56lck inhibitors led to the development of a six-point pharmacophore model (AADHRR) consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). researchgate.net This model was statistically significant and proved useful for identifying inhibitors with improved potency. researchgate.net Similarly, a pharmacophore-based strategy was employed to develop novel β-arrestin biased sphingosine-1-phosphate-1 (S1P1) receptor agonists, demonstrating the utility of this approach in designing compounds with specific signaling properties. acs.org

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. chula.ac.thresearchgate.net The fundamental principle of QSAR is that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their structural or physicochemical properties. nih.gov

Various QSAR methodologies are applied to benzothiazole derivatives:

3D-QSAR: This approach, which includes methods like Molecular Field Analysis (MFA), develops models based on the three-dimensional properties of molecules. A 3D-QSAR study on (benzothiazole-2-yl) acetonitrile (B52724) derivatives as JNK3 inhibitors yielded predictive models that were validated by docking studies. nih.gov

Group-Based QSAR (GQSAR): This method correlates the contribution of specific molecular fragments or substituents with biological activity. chula.ac.thresearchgate.net A GQSAR analysis of 41 benzothiazole derivatives for anticancer activity revealed that the presence of hydrophobic groups at a specific fragment (R1) would potentiate the activity. chula.ac.thresearchgate.net

Descriptor-Based QSAR: These models use calculated descriptors representing various molecular properties (e.g., topological, quantum chemical) to correlate with activity. researchgate.netjocpr.com

These QSAR models provide valuable insights into the structural requirements for activity and serve as predictive tools in the design of new, more potent benzothiazole derivatives. chula.ac.th

Table 2: Examples of QSAR Studies on Benzothiazole Derivatives

| QSAR Method | Biological Target / Activity | Key Findings | Reference(s) |

|---|---|---|---|

| 3D-QSAR (MFA, RSA) | c-Jun N-terminal kinase-3 (JNK3) Inhibition | Generated predictive models validated by docking studies; hydrogen bonding with GLN155 found to be crucial. | nih.gov |

| GQSAR | Anticancer Activity | The presence of hydrophobic groups on the R1 fragment potentiates anticancer activity. | chula.ac.thresearchgate.net |

Elucidation of Molecular Features Essential for Modulating Interactions (General)

Beyond the specific placement of functional groups, the inherent properties of the carbon framework—both aromatic and aliphatic—are fundamental to the molecular interactions of benzothiazole derivatives.

Aromatic Carbons: The benzene (B151609) ring fused to the thiazole (B1198619) in the benzothiazole core is a key aromatic feature. Aromatic rings are rigid, planar structures that provide a stable scaffold for the molecule. jocpr.com Their conjugated π-electron systems are crucial for engaging in non-covalent interactions, particularly π-stacking (also called aromatic-aromatic interactions), with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in a biological target's binding site. jocpr.commdpi.comnih.gov These stacking interactions, which are predominantly stabilized by dispersion forces, represent a significant contribution to the binding energy and stability of the ligand-receptor complex. mdpi.comnih.gov In fact, the stacking of aromatic systems is a primary stabilizing force in many biomacromolecules, including DNA and proteins. nih.gov

Aliphatic Carbons: While not part of the core aromatic system, aliphatic carbons in substituents play a vital role. They primarily contribute to the molecule's hydrophobic character. Hydrophobic interactions are crucial for the binding of a ligand to the often-hydrophobic pockets of proteins and enzymes. nih.gov By varying the length and branching of aliphatic chains, the hydrophobicity and steric bulk of a molecule can be fine-tuned to optimize its fit and interaction with a target. However, SAR studies have also shown that in some cases, such as for certain antimicrobial activities, purely aliphatic substituents may not be active, highlighting the importance of specific interactions provided by other functional groups or aromatic systems. nih.gov

Significance of Hydrogen Bond Donors and Acceptors

The functional groups on the 2-Amino-7-methyl-1,3-benzothiazol-4-ol scaffold, specifically the hydroxyl (-OH) group at the C4 position and the amino (-NH2) group at the C2 position, are critical hydrogen bond donors. The nitrogen atom within the thiazole ring and the oxygen of the hydroxyl group also act as hydrogen bond acceptors. These capabilities are fundamental to the molecule's ability to bind to the active sites of biological targets, such as protein kinases.

Research on various benzothiazole derivatives has consistently highlighted the importance of these interactions. For instance, the 2-amino group is a key feature, often forming a hydrogen bond donor-acceptor-donor motif that is crucial for binding to key residues within the ATP-binding pocket of kinases. nih.gov Molecular docking studies of related compounds have shown that the benzothiazole scaffold can act as a bioisostere for the purine (B94841) ring of ATP, enabling it to form indispensable hydrogen bonds with the hinge region of a kinase's catalytic pocket.

The hydroxyl group at the C4 position is also significant. Studies on related heterocyclic kinase inhibitors have demonstrated that hydroxyl groups can form key hydrogen bond interactions that anchor the inhibitor in the active site. In some SAR studies, electron-donating substituents like a hydroxyl group (-OH) have been shown to favor specific inhibitory activities. The precise positioning of these hydrogen bond donors and acceptors on the benzothiazole ring system is a determining factor for the compound's biological potency and selectivity.

Impact of Halogenation and Other Substitutions

Modifications to the benzothiazole ring, particularly through halogenation and the addition of other substituents, have profound effects on the compound's activity. These substitutions can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its binding affinity, metabolic stability, and cell permeability.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) to the aromatic ring of benzothiazole derivatives is a common strategy in drug design. Halogens can alter the electronic distribution of the ring and often increase lipophilicity, which can enhance membrane permeability. Furthermore, halogens can form specific interactions, such as halogen bonds, with protein targets.

In SAR studies of 2-aminobenzothiazole (B30445) derivatives, halogenation has produced varied results depending on the position and nature of the halogen. For example, in a series of N-(1,3-benzothiazol-2-yl)-2-(anilino)acetamide derivatives tested for anticancer activity, substitutions on the aniline (B41778) ring showed that halogenation significantly influences potency. nih.gov A fluoro-substituted analog demonstrated notable activity, while an iodo-substituted derivative also showed efficacy, highlighting the nuanced effects of different halogens. nih.gov Studies on other series have found that di-halogenated analogues may have poor activity, suggesting that the position and number of halogen substituents are critical. nih.gov Research has also suggested that increased antiproliferative activity can be achieved with a fluorine substituent. mdpi.com

Table 1: Effect of Halogen Substitution on Anticancer Activity of selected N-(1,3-benzothiazol-2-yl)-2-(anilino)acetamide Derivatives against A549 Lung Cancer Cells nih.gov

| Compound ID | Aniline Ring Substituent | IC₅₀ (µM) |

| OMS4 | 4-Fluoro | 35.13 |

| OMS6 | 4-Iodo | 31.05 |

| OMS14 | 4-Nitro (piperazine linker) | 22.13 |

This table is interactive. You can sort the columns by clicking on the headers.

Other Substitutions: Beyond halogens, other groups like methyl (-CH3), trifluoromethyl (-CF3), and nitro (-NO2) have been investigated. The methyl group at the C7 position of this compound is an important feature. Alkyl groups can enhance lipophilicity and may engage in favorable van der Waals interactions within a hydrophobic pocket of a target protein.

SAR studies on related 2-aminobenzothiazoles have shown that modifications at the C6 position often yield the most active compounds. nih.gov For instance, the addition of a trifluoromethyl sulfonyl group at this position resulted in promising in vitro activity (IC₅₀ = 2.28 µM) against the histidine kinase HK853. nih.gov In contrast, replacing this with an N-1,1,1-trifluoromethylsulfonamide group led to a significant (9-fold) reduction in activity, demonstrating high sensitivity to the nature of the substituent. nih.gov In other studies, compounds featuring a 4-nitroaniline (B120555) structure showed the highest activity against certain cancer cell lines. nih.govacs.org

Table 2: Effect of C6 Substitutions on in vitro Inhibitory Activity of 2-Aminobenzothiazole Derivatives against HK853 nih.gov

| Compound ID | C6 Substituent | IC₅₀ (µM) |

| C-14 | -SO₂CF₃ (Trifluoromethyl sulfonyl) | 2.28 |

| C-18 | -NHSO₂CF₃ (N-1,1,1-trifluoromethylsulfonamide) | 21.0 |

| Rilu-2 | Dimer-like structure | 1.21 |

This table is interactive. You can sort the columns by clicking on the headers.

Potential Applications of Benzothiazol 4 Ol Derivatives Beyond Medicinal Chemistry Excluding Biological Context

Development of Fluorescent Materials and Optical Probes

Benzothiazole (B30560) derivatives are notable for their fluorescent properties, making them valuable in the development of advanced optical materials. mdpi.com The rigid, conjugated system of the benzothiazole ring often leads to strong fluorescence emission. mdpi.com Researchers have synthesized various benzothiazole derivatives that exhibit bright emissions across the visible spectrum, from blue-violet to orange, by modifying the substituents on the core structure. researchgate.net

The development of benzothiazole-based fluorescent materials also extends to solid-state applications. By incorporating these derivatives into a polymer matrix like polymethyl methacrylate (B99206) (PMMA), researchers have fabricated white-light emitting materials. researchgate.net By combining three structurally similar benzothiazole compounds that emit blue-violet, green, and orange light respectively, a balanced white light emission can be achieved. researchgate.net

Applications in Chemical Sensor Design (e.g., Anion Sensing)

The unique electronic and structural features of benzothiazol-4-ol derivatives make them excellent candidates for the design of chemical sensors. These sensors can detect a variety of analytes, including metal ions and anions, often with high selectivity and sensitivity. researchgate.netnih.gov The design of these chemosensors frequently involves incorporating a receptor unit that can selectively bind with the target analyte, and the benzothiazole core acts as the signaling unit.

A notable application is in the field of anion sensing. For example, a benzothiazole derivative bearing two 2,2'-dipicolylamine (B75229) (DPA) groups has been developed as a sensor for pyrophosphate (PPi) and adenosine (B11128) 5'-triphosphate (ATP). nih.gov The sensor operates through an anion-induced ESIPT "turn-on" mechanism, providing a distinct fluorescent signal upon binding with the target anions. nih.gov The design of such sensors often relies on mechanisms like hydrogen bonding to achieve selective recognition of anions such as cyanate. researchgate.net

Benzothiazole-based sensors are also effective for the detection of metal ions. Novel optical chemosensors containing a benzothiazole moiety have been synthesized and shown to exhibit excellent sensitivity and selectivity for metal ions like Co²⁺ and Cu²⁺. researchgate.net These sensors can function as colorimetric probes, allowing for "naked-eye" detection of the target ions. researchgate.net The sensing mechanism in these systems often involves the formation of a complex between the metal ion and the benzothiazole derivative, which leads to a change in the absorption or fluorescence properties of the molecule.

Below is a table summarizing the performance of selected benzothiazole-based chemical sensors:

| Sensor Type | Target Analyte | Detection Method | Key Feature |

| Fluorescent Sensor | Pyrophosphate (PPi) | ESIPT Turn-On | High selectivity in ethanol (B145695) |

| Fluorescent Sensor | ATP | ESIPT Turn-On | High selectivity in water |

| Colorimetric Probe | Co²⁺, Cu²⁺ | Change in Absorption | "Naked-eye" detection |

| Fluorogenic Sensor | Cyanate | Hydrogen Bonding | High sensitivity |

Utilization as Corrosion Inhibitors

Benzothiazole and its derivatives have been extensively studied and are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, including mild steel and galvanized steel. researchgate.netrsc.orgresearchgate.net The ability of these compounds to prevent corrosion stems from their capacity to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.net

The inhibition mechanism involves the interaction of the lone pair of electrons on the nitrogen and sulfur atoms in the benzothiazole ring with the vacant d-orbitals of the metal atoms. researchgate.net This leads to the formation of a coordinate bond, resulting in a stable, adsorbed layer on the metal surface. The effectiveness of these inhibitors can be enhanced by the presence of various substituent groups on the benzothiazole core.

Studies have shown that the inhibition efficiency of benzothiazole derivatives increases with their concentration but tends to decrease at higher temperatures. researchgate.net Electrochemical studies, such as potentiodynamic polarization and AC impedance spectroscopy, have confirmed that these compounds can act as cathodic or mixed-type inhibitors. researchgate.net The synergistic effect of adding halide ions in conjunction with benzothiazole derivatives has also been observed to enhance the corrosion inhibition performance. researchgate.net

The table below presents data on the inhibition efficiency of some benzothiazole derivatives on mild steel in an acidic medium:

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |

| Benzothiazole Derivative A | 1 | 85 |

| Benzothiazole Derivative A | 5 | 95 |

| Benzothiazole Derivative B | 1 | 88 |

| Benzothiazole Derivative B | 5 | 97 |

Emerging Roles in Materials Science and Electronic Devices

The unique optical and electronic properties of benzothiazole derivatives have led to their exploration in various areas of materials science and for applications in electronic devices. mdpi.com These compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net

In the context of electronic devices, the performance is largely dependent on the charge transport properties of the material. Researchers have synthesized and characterized a series of benzothiazole-derived donor-acceptor based compounds to tune their charge transport, electronic, and optical properties. researchgate.net The study of these materials involves investigating the effects of different electron-donating and electron-withdrawing groups on their optoelectronic and charge transfer characteristics. researchgate.net

Furthermore, the versatility of the 2,1,3-benzothiadiazole (B189464) (BTD) core, a related heterocyclic structure, has been highlighted in the design of compounds for optical and electronic applications. mdpi.com The high photostability of BTDs makes them suitable for applications that require prolonged exposure to light. mdpi.com The development of polyamides incorporating benzothiazole derivatives has also been explored for electrochromic and light-emitting devices. researchgate.net These materials exhibit interesting photoluminescence and thermal properties, making them promising candidates for advanced material applications.

Future Research Directions and Interdisciplinary Opportunities for 2 Amino 7 Methyl 1,3 Benzothiazol 4 Ol

Innovations in Sustainable Synthesis and Process Intensification

The development of environmentally benign and efficient synthetic processes is a cornerstone of modern chemistry. bohrium.com For 2-Amino-7-methyl-1,3-benzothiazol-4-ol, future research should move beyond traditional multi-step syntheses, which often involve harsh conditions and toxic solvents, towards greener alternatives. nih.govmdpi.com Key areas for innovation include the adoption of green chemistry principles and process intensification technologies. researchgate.net

Green Synthesis Methodologies: Future synthetic strategies should prioritize methods that reduce waste, energy consumption, and the use of hazardous materials. mdpi.com This includes:

One-Pot Reactions: Designing single-vessel, multi-component reactions can significantly improve efficiency and reduce waste from intermediate purification steps. nih.govresearchgate.net

Green Catalysts: Exploring the use of inexpensive, recyclable, and non-toxic catalysts such as NH4Cl or biocatalysts like laccase can offer sustainable alternatives to transition-metal catalysts. mdpi.com

Alternative Solvents: Investigating reactions in green solvents like water or ethanol (B145695), or under solvent-free conditions, would drastically reduce the environmental impact of the synthesis. mdpi.comanalis.com.my

Novel Reagents: Utilizing CO2 as a C1 source for building the thiazole (B1198619) ring represents an innovative and sustainable approach to benzothiazole (B30560) synthesis. bohrium.commdpi.com

Process Intensification: To improve the efficiency and scalability of synthesis, process intensification techniques should be explored. These methods often lead to dramatically shorter reaction times and higher yields. analis.com.my

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating. analis.com.myresearchgate.net

Ultrasound Irradiation: Sonochemistry provides the energy for chemical activation through acoustic cavitation, enabling rapid, efficient, and often solvent-free synthesis at room temperature. analis.com.my

The table below summarizes potential green synthesis approaches applicable to this compound based on established methods for related compounds.

| Technique | Key Principle | Potential Advantages | Relevant Findings |

| Microwave Irradiation | Rapid, uniform heating | Reduced reaction times, higher yields, fewer side products | Efficient synthesis of benzothiazoles from 2-aminothiophenols and acyl chlorides has been demonstrated. mdpi.com |

| Ultrasound Irradiation | Acoustic cavitation | Short reaction times (minutes), solvent- and catalyst-free conditions, operational simplicity | Benzothiazole derivatives have been successfully prepared in moderate to good yields within 20 minutes at room temperature. analis.com.my |

| Green Catalysis | Use of non-toxic, reusable catalysts | Environmentally benign, lower cost, easier product purification | Catalysts like NH4Cl and commercial laccases have been used for the condensation of 2-aminothiophenol (B119425) with aldehydes. mdpi.com |

| Solvent-Free Reactions | Omitting organic solvents | Reduced waste and environmental impact, simplified workup | Excellent yields for 2-substituted benzothiazoles have been achieved under solvent-free conditions. mdpi.com |

Integration of Advanced Computational Methods for Predictive Design

Computational chemistry has become an indispensable tool for accelerating the discovery and development of new molecules. researchgate.netmdpi.com For this compound, integrating advanced computational methods can guide synthetic efforts, predict molecular properties, and identify potential applications before committing to resource-intensive laboratory work.

Quantum Chemical Calculations:

Density Functional Theory (DFT): DFT calculations are crucial for understanding the fundamental electronic structure of the molecule. nih.gov These studies can optimize the molecular geometry and analyze the frontier molecular orbitals (HOMO and LUMO). researchgate.netmdpi.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. mdpi.com By modeling how different functional groups would affect this energy gap, researchers can predict the reactivity and electronic properties of novel derivatives of this compound. researchgate.netnih.gov

Spectroscopic Prediction: Computational methods like the Gauge-Independent Atomic Orbit (GIAO) can calculate NMR chemical shifts (¹³C and ¹H), which can aid in the structural confirmation of newly synthesized compounds. researchgate.netmdpi.com

Predictive Modeling for Bioactivity and Pharmacokinetics:

Molecular Docking: If a biological target is hypothesized, molecular docking studies can predict the binding affinity and interaction patterns of this compound and its potential derivatives with the target protein's active site. researchgate.netbiointerfaceresearch.com This is invaluable for designing compounds with specific pharmacological activities. mdpi.com

ADME Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. biointerfaceresearch.commdpi.comugm.ac.id Early assessment of these pharmacokinetic parameters helps in identifying drug-like candidates and minimizing late-stage failures in drug discovery.

The following table outlines key computational methods and their application in the predictive design of novel this compound derivatives.

| Computational Method | Application | Predicted Properties | Significance |

| Density Functional Theory (DFT) | Electronic Structure Analysis | Optimized geometry, HOMO-LUMO energies, energy gap, charge distribution. researchgate.netnih.gov | Predicts chemical reactivity, stability, and potential for use in electronic materials. mdpi.comnih.gov |

| Molecular Docking | Bioactivity Screening | Binding affinity, interaction modes with biological targets (e.g., enzymes, receptors). researchgate.netbiointerfaceresearch.com | Guides the design of compounds with specific therapeutic potential, such as enzyme inhibitors. mdpi.com |

| ADME Modeling | Pharmacokinetic Profiling | Solubility, permeability, metabolic stability, potential for oral absorption. mdpi.comugm.ac.id | Assesses the drug-likeness of designed molecules early in the research process. biointerfaceresearch.com |

Exploration of Novel Chemical Reactivity and Transformations

The benzothiazole scaffold, particularly with a 2-amino substituent, is a highly reactive building block for organic synthesis. nih.govresearchgate.net A crucial future direction is the systematic exploration of the chemical reactivity of this compound to generate novel molecular architectures with unique properties.

The key reactive sites on the molecule are the 2-amino group, the 4-hydroxyl group, and the aromatic benzene (B151609) ring. Research should focus on leveraging these sites for further functionalization and transformation.

Functionalization of the Amino Group: The exocyclic amino group is an ideal handle for reactions such as acylation, alkylation, and condensation with electrophiles to form Schiff bases or new heterocyclic rings. nih.govnih.gov These transformations can be used to link the benzothiazole core to other pharmacologically active moieties, creating hybrid molecules.

Reactions at the Hydroxyl Group: The phenolic hydroxyl group can undergo etherification or esterification, providing another avenue for modifying the molecule's solubility, lipophilicity, and biological activity.

Cyclization and Annulation Reactions: A particularly promising area is the use of this compound as a precursor for synthesizing more complex, fused heterocyclic systems. mdpi.com For example, reaction with bifunctional reagents could lead to the formation of novel tri- or tetracyclic structures.

Novel C-S Bond Transformations: Under specific conditions, such as with strongly basic reagents, the thiazole ring itself can undergo cleavage and recyclization, leading to completely new scaffolds like thienoquinolones. researchgate.net Exploring such unconventional reactivity could unlock access to unprecedented molecular diversity.

Future research could target the synthesis of novel compound classes based on the this compound core, as suggested in the table below.

| Reactive Site | Type of Transformation | Potential Reagents | Resulting Structure |

| 2-Amino Group | Acylation / Schiff Base Formation | Chloroacetyl chloride, Aromatic aldehydes | Amides, Azomethines nih.gov |

| 2-Amino Group | Cyclocondensation | 4-Hydroxycoumarin (B602359), Aldehydes | Fused spiroheterocycles mdpi.com |

| 4-Hydroxyl Group | Etherification | Alkyl halides | Aryl ethers |

| Thiazole Ring | Ring Cleavage/Recyclization | Strong bases (e.g., LDA) | Thienoquinolone derivatives researchgate.net |

Interdisciplinary Collaborations at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry

The full potential of this compound can best be realized through synergistic collaborations that bridge multiple scientific disciplines. The inherent properties of the benzothiazole ring system make it relevant not only in medicinal chemistry but also in materials science and agrochemicals. rsc.orgmdpi.com

Organic Chemistry and Computational Chemistry: A strong partnership between synthetic and computational chemists is essential. Computational studies can predict promising molecular targets, guiding synthetic chemists to focus their efforts on compounds with the highest probability of success. researchgate.netnih.gov In turn, experimental results provide crucial feedback to refine and validate computational models.

Organic Chemistry and Materials Science: Benzothiazole derivatives are known to possess interesting photophysical properties, including fluorescence, making them candidates for applications in organic electronics such as organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.comnih.govsolubilityofthings.com Collaborations between organic chemists synthesizing novel derivatives of this compound and materials scientists could lead to the development of new functional materials. The electron donor-acceptor (D-π-A) characteristics of suitably modified benzothiazoles are particularly attractive for tuning optoelectronic properties. nih.gov

Bridging All Three Disciplines: A truly integrated approach would involve a cycle of innovation. Computational chemists could design novel derivatives of this compound with specific electronic properties (e.g., a low HOMO-LUMO gap) suitable for an electronic device. nih.gov Organic chemists would then develop sustainable methods to synthesize these target molecules. Finally, materials scientists would fabricate and test the compounds in devices, with the results feeding back to the computational team for the next round of design. This interdisciplinary workflow would accelerate the discovery of new high-value applications for this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Amino-7-methyl-1,3-benzothiazol-4-ol, and how should data interpretation be approached?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the amine and hydroxyl functional groups. Infrared (IR) spectroscopy can validate hydrogen-bonding interactions. Mass spectrometry (MS) ensures molecular weight accuracy. For structural elucidation, cross-reference spectral data with analogous benzothiazole derivatives . UV-Vis spectroscopy may assess electronic transitions relevant to photochemical applications .

Q. What synthetic routes are available for this compound, and what are their key considerations?

- Methodological Answer : Common methods include cyclization of thiourea derivatives with α-haloketones or condensation of aminothiophenols with carbonyl compounds. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like sulfonic acid derivatives. Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization or column chromatography .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer : Test solubility in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using gravimetric analysis. Assess stability under acidic/basic conditions via pH-dependent degradation studies. Store under inert atmospheres at low temperatures (-20°C) to prevent oxidation, as benzothiazoles are prone to photodegradation .

Advanced Research Questions

Q. How can crystallographic software like SHELX be utilized to determine the crystal structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) data processed with SHELXL for refinement. Apply the HKLF 4 format for intensity integration and TWIN commands for handling twinned crystals. Validate hydrogen-bonding networks using ORTEP-3 for graphical representation . For high-throughput analysis, integrate SHELXC/D/E pipelines to automate phase determination .

Q. What methodological approaches are recommended for resolving contradictions in pharmacological activity data for benzothiazole derivatives?

- Methodological Answer : Apply multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables (e.g., solvent effects, impurities). Cross-validate biological assays (e.g., antimicrobial tests) with orthogonal methods like isothermal titration calorimetry (ITC) to confirm binding affinities . Replicate studies under standardized protocols to isolate experimental variables .

Q. How can density functional theory (DFT) calculations be integrated with experimental data to predict the compound’s reactivity?

- Methodological Answer : Perform DFT simulations (e.g., Gaussian 16) to model electron density maps and frontier molecular orbitals (HOMO/LUMO). Correlate computed dipole moments with experimental solubility data. Validate reaction pathways (e.g., nucleophilic substitution) by comparing activation energies with kinetic studies .

Q. What strategies optimize the synthetic yield and purity of this compound?

- Methodological Answer : Use design of experiments (DoE) to optimize stoichiometry, temperature, and catalyst loading. Employ high-resolution mass spectrometry (HR-MS) to detect trace impurities. For scale-up, transition from batch to flow chemistry to enhance reproducibility .

Safety and Compliance

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact. Follow waste disposal guidelines for sulfur-containing compounds. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., eye rinsing with 0.9% saline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |